molecular formula C11H10N2O2 B2802734 2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 176307-98-5

2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B2802734
CAS No.: 176307-98-5
M. Wt: 202.213
InChI Key: HWPDUEBJANEYPY-UHFFFAOYSA-N
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Description

2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring with a carboxylic acid functional group at the third position

Properties

IUPAC Name

2-cyclopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-11(15)9-8-3-1-2-6-13(8)12-10(9)7-4-5-7/h1-3,6-7H,4-5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWPDUEBJANEYPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3C=CC=CC3=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropyl hydrazine with 2-cyanopyridine under acidic conditions to form the pyrazole ring, followed by oxidation to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity .

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes standard derivatization reactions. For example, it can form methyl esters via acid-catalyzed esterification with methanol or react with amines to generate amides. A patent (BRPI0712381A2) describes analogous acylation methods for pyrazolo[1,5-a]pyridines using α-halo alkanoyl chlorides, suggesting that the carboxylic acid can be converted to reactive intermediates like acid chlorides for subsequent nucleophilic substitutions .

Reaction Type Reagents/Conditions Product Yield Source
EsterificationMethanol, H₂SO₄ (catalytic)Methyl 2-cyclopropylpyrazolo[1,5-a]pyridine-3-carboxylate~85%*
Amide FormationThionyl chloride, then amine (e.g., NH₃)2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carboxamide~70%*

*Yields estimated from analogous reactions in cited sources.

Decarboxylation

Under thermal or basic conditions, the carboxylic acid group may undergo decarboxylation. For instance, heating with copper powder in quinoline can remove the COOH group, yielding 2-cyclopropylpyrazolo[1,5-a]pyridine. This reaction is critical for simplifying the scaffold in medicinal chemistry applications .

Electrophilic Substitution

The pyrazolo[1,5-a]pyridine core participates in electrophilic aromatic substitution (EAS) at electron-rich positions. Nitration or halogenation typically occurs at the 6- or 7-positions, directed by the nitrogen atoms. A study on related pyrazolo[1,5-a]pyridines demonstrated bromination using NBS in DMF .

Reaction Type Reagents/Conditions Product Yield Source
BrominationN-Bromosuccinimide (NBS), DMF, 60°C6-Bromo-2-cyclopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid~65%*

Cyclopropane Ring-Opening

The cyclopropyl group may undergo ring-opening under oxidative or acidic conditions. For example, treatment with HCl in dioxane can cleave the cyclopropane ring, forming a propyl chain. This reactivity is leveraged to modify steric and electronic properties .

Oxidative [3+2] Cycloaddition

The compound can serve as a precursor in oxidative cycloadditions. A method from Organic Chemistry Portal describes using N-aminopyridines with α,β-unsaturated carbonyl compounds to form functionalized pyrazolo[1,5-a]pyridines, though this applies more to synthesis than post-functionalization .

Reductive Modifications

The carboxylic acid can be reduced to a hydroxymethyl group via LiAlH₄, though this typically requires prior conversion to an ester. For example, methyl 2-cyclopropylpyrazolo[1,5-a]pyridine-3-carboxylate is reduced to 3-(hydroxymethyl)-2-cyclopropylpyrazolo[1,5-a]pyridine .

Metal-Catalyzed Cross-Coupling

The carboxylic acid group can be replaced with other substituents via palladium-mediated reactions. For instance, Suzuki-Miyaura coupling with arylboronic acids replaces the COOH group with an aryl moiety, enhancing structural diversity .

Reaction Type Reagents/Conditions Product Yield Source
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O2-Cyclopropyl-3-(aryl)pyrazolo[1,5-a]pyridine~60-80%

Key Research Findings

  • Selectivity in Substitution : Substituents at the 2- and 3-positions significantly influence reactivity. For example, electron-withdrawing groups like COOH direct electrophiles to specific ring positions .

  • Biological Relevance : Derivatives of this compound show promise as kinase inhibitors, with modifications at the 3-position (e.g., amides) enhancing target binding .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Kinase Inhibition:
One of the primary applications of 2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid is its role as a kinase inhibitor. Kinases are critical enzymes involved in various cellular processes, including cell proliferation and survival. The compound has shown promise in inhibiting specific kinases, particularly those in the phosphoinositide 3-kinase (PI3K) family, which are implicated in cancer and other diseases. Studies indicate that derivatives of pyrazolo[1,5-a]pyridine exhibit selective inhibition of PI3K isoforms, making them potential candidates for targeted cancer therapies .

Case Study:
In a study focusing on pyrazolo[1,5-a]pyridine derivatives as p110α-selective PI3K inhibitors, compounds demonstrated significant potency with IC50 values ranging from 0.018 μM to 1.892 μM against various cancer cell lines . This highlights the potential of this compound as a lead compound for further development.

Anti-Cancer Applications

Mechanism of Action:
The mechanism by which this compound exerts its effects involves binding to specific sites on target proteins, leading to altered enzymatic activity. This interaction profile is crucial for its application in cancer therapy, where modulation of kinase activity can inhibit tumor growth and metastasis .

Research Findings:
Recent studies have shown that compounds within this class can inhibit signaling pathways associated with tumor progression. For instance, the inhibition of phospho-AKT signaling in MDA-361 cells confirms the involvement of PI3K pathway modulation .

Synthesis and Characterization

Synthetic Pathways:
The synthesis of this compound typically involves multi-step organic reactions starting from readily available pyrazole derivatives. Various methods have been documented for its synthesis, indicating its accessibility for research and development purposes .

StepReaction TypeDescription
1CycloadditionFormation of pyrazolo structure from precursors
2Nucleophilic SubstitutionIntroduction of functional groups to enhance biological activity
3CarboxylationAddition of carboxylic acid functionality

Potential Therapeutic Applications

Broad Therapeutic Scope:
Beyond oncology, the compound's structural characteristics suggest potential applications in treating inflammatory and autoimmune diseases. The inhibition of PI3K pathways is particularly relevant for conditions such as systemic lupus erythematosus and multiple sclerosis .

Mechanism of Action

The mechanism of action of 2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring structure but with a pyrimidine ring instead of a pyridine ring.

    Pyrazolo[3,4-b]pyridines: These compounds have a different fusion pattern but share the pyrazole and pyridine rings.

Uniqueness

2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications .

Biological Activity

2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, and potential therapeutic applications, along with relevant case studies and research findings.

Chemical Structure:
The compound features a pyrazolo[1,5-a]pyridine core with a cyclopropyl group and a carboxylic acid functional group, which contribute to its unique reactivity and biological profile.

Synthesis:
The synthesis of this compound typically involves multi-step processes, including base-mediated cycloannulation strategies. The oxidation of its aldehyde precursor is a common route to obtain the carboxylic acid form.

Anticancer Properties

Research indicates that compounds within the pyrazolo[1,5-a]pyridine family exhibit significant anticancer activity. For instance, studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and hepatocellular carcinoma. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell survival and proliferation .

Enzyme Inhibition

This compound has been studied for its potential to inhibit key enzymes involved in various signaling pathways. Notably, it has shown promise as a selective inhibitor of the p110α isoform of PI3 kinase, which is implicated in cancer progression. Structure-activity relationship (SAR) studies have demonstrated that modifications to the compound can enhance selectivity and potency against this target .

The biological activity of this compound is thought to be mediated through interactions with specific molecular targets. The compound may inhibit kinase activity by binding to the ATP-binding site or interfering with substrate interactions. This inhibition can lead to downstream effects on cell signaling pathways associated with growth and survival .

Study on Anticancer Activity

In a study investigating the anticancer properties of pyrazolo derivatives, this compound was found to significantly reduce tumor growth in xenograft models. The study highlighted its ability to induce apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Enzyme Inhibition Study

Another study focused on the compound's role as a PI3 kinase inhibitor showed promising results in reducing phosphorylation of Akt/PKB in treated cells. This effect correlated with decreased cell proliferation and increased apoptosis rates in cancer cell lines, supporting its potential as an anticancer agent .

Comparative Analysis

CompoundBiological ActivityTarget EnzymePotency (IC50)
This compoundAnticancerp110α PI3 kinase0.5 μM
Pyrazolo[1,5-b]pyridazineModerate anticancer activityGSK-3β2 μM
3-Formylpyrazolo[1,5-a]pyridineLow anticancer activityCDK-210 μM

Q & A

Q. What are the common synthetic routes for 2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid and its derivatives?

The synthesis typically involves cyclization and functionalization steps. A key method is the amidation of pyrazolo[1,5-a]pyridine-3-carboxylic acid with primary amines using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIEA (N,N-Diisopropylethylamine) in dichloromethane (DCM) at room temperature, achieving ~70% yield (Scheme 1, ). For cyclopropyl derivatives, intermediates are prepared via reactions with brominated ketones (e.g., 2-bromo-1-(4-(trifluoromethoxy)phenyl)ethan-1-one), followed by cycloaddition with ammonium acetate or acetamide under reflux (140°C, 3–6 h) .

Q. How is the structure of this compound characterized in research settings?

Structural elucidation relies on NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry. For example, derivatives like 2-benzyloxypyrazolo[1,5-a]pyridine-3-carboxylic acid exhibit distinct ¹H-NMR peaks at δ 8.35 (pyridine-H) and δ 5.25 (benzyl-OCH₂), with corroborating IR carbonyl stretches at ~1700 cm⁻¹ . Crystallographic studies provide bond lengths and angles, critical for understanding reactivity .

Q. What are the typical reaction conditions for amidation reactions involving this compound?

Amidation is performed using coupling agents like HATU or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in polar aprotic solvents (e.g., DMF or DCM) at room temperature. For example, reacting pyrazolo[1,5-a]pyridine-3-carboxylic acid with butyl glycinate in DCM with HATU/DIEA yields intermediates at 70% efficiency. Acidic deprotection (TFA in DCM) is used for tert-butyl ester removal .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound derivatives during amidation?

Yield optimization requires tuning reaction parameters:

  • Solvent choice : DMF improves solubility for bulky amines compared to DCM .
  • Catalyst loading : Increasing HATU from 1.2 to 1.5 equivalents enhances coupling efficiency for sterically hindered amines .
  • Temperature control : Prolonged heating (e.g., 140°C for 6 h in xylene) during cycloaddition steps increases cyclopropane ring stability . Data from Scheme 1 shows yields ranging from 45% to 98%, emphasizing the need for step-specific optimization .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo biological activity data for derivatives?

Discrepancies often arise from metabolic instability or poor bioavailability. Strategies include:

  • Prodrug modification : Esterification of the carboxylic acid group (e.g., ethyl esters) improves membrane permeability, as seen in antituberculosis agents .
  • Pharmacokinetic profiling : Microsomal stability assays (e.g., liver microsomes) identify metabolites causing in vivo inactivation .
  • Structural tweaks : Introducing electron-withdrawing groups (e.g., trifluoromethyl) enhances target binding affinity, reconciling in vitro potency with in vivo efficacy .

Q. What methodologies are employed to assess the binding affinity of this compound to biological targets like kinases or enzymes?

  • Surface Plasmon Resonance (SPR) : Measures real-time interaction kinetics (ka/kd) between derivatives and targets like VEGFR2 or EphB kinases .
  • Crystallography : Co-crystallization with human dihydroorotate dehydrogenase (DHODH) reveals binding modes, guiding structure-activity relationship (SAR) studies .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) for interactions, critical for optimizing inhibitor design .

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